![molecular formula C7H16O7 B2449512 (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol hydrate CAS No. 34004-14-3](/img/structure/B2449512.png)
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol hydrate
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Overview
Description
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol hydrate is a useful research compound. Its molecular formula is C7H16O7 and its molecular weight is 212.198. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agents
One-step direct unimolar valeroylation of Methyl α-D-galactopyranoside (MDG) mainly furnished the corresponding 6-O-valeroate . These MDG esters have shown better antifungal activities than antibacterial agents .
Antiviral Drugs
The MDG esters were found to have more promising binding energy with the SARS-CoV-2 main protease (6LU7) than tetracycline, fluconazole, and native inhibitor N3 . This suggests that these synthetic novel MDG esters could be new antiviral drugs .
Inhibitor for α-galactosidases
Methyl α-D-galactopyranoside is a potent inhibitor against the Debaryomyces hansenii UFV-1 extracellular and intracellular α-galactosidases .
Computational Studies
Methyl α-D-galactopyranoside has been used in computational studies of protonated β-d-galactose and its hydrated complex .
Drug-likeness Evaluation
Most of these compounds satisfy the drug-likeness evaluation, bioavailability, and safety tests . This indicates that these synthetic novel MDG esters could be potential drug candidates .
Synthesis of Novel Esters
DMAP catalyzed a similar reaction that produced 2,6-di-O-valeroate and 6-O-valeroate, with the reactivity sequence as 6-OH > 2-OH > 3-OH,4-OH . This process can be used to synthesize novel esters .
Synthesis of Complex Compounds
The compound can be used in the synthesis of more complex compounds. For instance, it has been used in the synthesis of "(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-((((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate" .
Mechanism of Action
Target of Action
The primary target of Methyl α-D-Galactopyranoside Monohydrate is the α-galactosidase enzyme . This enzyme is responsible for the hydrolysis of α-galactosides into monosaccharides during digestion .
Mode of Action
Methyl α-D-Galactopyranoside Monohydrate acts as an inhibitor of the α-galactosidase enzyme . It binds to the enzyme and prevents it from catalyzing the breakdown of α-galactosides . The inhibition constants (Ki values) for extracellular and intracellular α-galactosidases are 0.82 mM and 1.12 mM, respectively .
Biochemical Pathways
By inhibiting α-galactosidase, Methyl α-D-Galactopyranoside Monohydrate affects the carbohydrate digestion pathway . This can lead to the accumulation of undigested α-galactosides in the gut, which may have downstream effects on gut microbiota and overall digestive health .
Pharmacokinetics
Its solubility in water (50 mg/ml) suggests that it may be well-absorbed in the digestive tract .
Result of Action
The inhibition of α-galactosidase by Methyl α-D-Galactopyranoside Monohydrate can lead to the accumulation of α-galactosides in the gut . This could potentially influence the composition of the gut microbiota, as certain bacteria are capable of metabolizing these compounds .
Action Environment
The action of Methyl α-D-Galactopyranoside Monohydrate can be influenced by various environmental factors. For instance, the pH of the gut can affect the compound’s stability and efficacy . Additionally, the presence of other compounds in the gut, such as dietary components or medications, could potentially interact with Methyl α-D-Galactopyranoside Monohydrate and alter its effects .
properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6.H2O/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h3-11H,2H2,1H3;1H2/t3-,4+,5+,6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDRIBVAVJNJDT-SAPZPLNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol hydrate |
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